Casopitant Mesylate is a centrally-acting neurokinin 1 (NK1) receptor antagonist. [] It acts by competitively binding to and blocking the activity of the NK1 receptor. [] This inhibition prevents the binding of substance P (SP), an endogenous tachykinin neuropeptide, to the NK1 receptor. [] Casopitant Mesylate is investigated in scientific research for its potential in various therapeutic areas, including inflammatory bowel disease, overactive bladder, and central nervous system disorders. [, ]
Casopitant mesylate is derived from the structural modification of piperidine derivatives, specifically designed to target neurokinin-1 receptors. It is classified under the category of pharmaceuticals used for managing nausea and vomiting, particularly in oncology settings. The compound is also known by its developmental code, GW679769B, and has been the subject of various research studies aimed at understanding its pharmacological properties and therapeutic applications .
The synthesis of casopitant mesylate involves a multi-step convergent process that has been optimized using a Quality by Design approach. This methodology emphasizes the importance of understanding the process parameters to ensure consistent product quality.
Casopitant mesylate features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Casopitant mesylate undergoes various chemical reactions during its synthesis and metabolism.
Casopitant mesylate exerts its antiemetic effect primarily through antagonism of neurokinin-1 receptors, which are involved in the vomiting reflex.
Understanding the physical and chemical properties of casopitant mesylate is crucial for its formulation and therapeutic use.
Casopitant mesylate has significant implications in clinical settings, particularly in oncology.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3